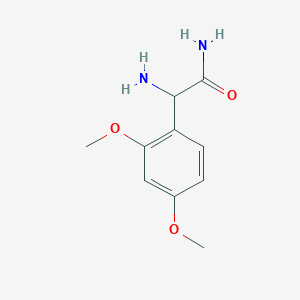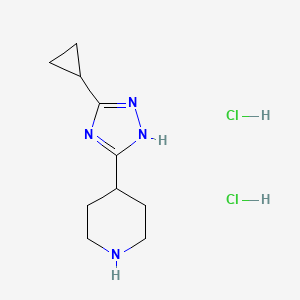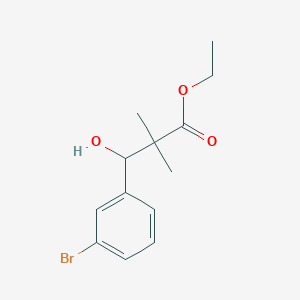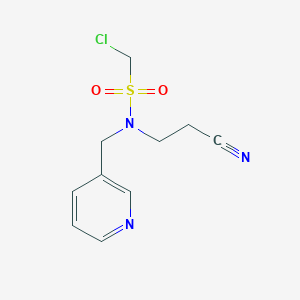
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of a pyridine ring and a cyanoethyl group in its structure suggests potential biological activity and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide typically involves the following steps:
Formation of the Pyridin-3-ylmethyl Intermediate: This can be achieved by reacting pyridine with a suitable alkylating agent.
Introduction of the Cyanoethyl Group: The intermediate is then reacted with acrylonitrile under basic conditions to introduce the cyanoethyl group.
Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques like crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiols can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Possible antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity. The presence of the cyanoethyl and pyridine groups suggests it could interfere with nucleic acid synthesis or protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A sulfonamide used as an antibiotic.
Pyridine Derivatives: Compounds like nicotinamide, which have biological activity.
Uniqueness
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide is unique due to the combination of its functional groups, which may confer distinct reactivity and biological activity compared to other sulfonamides and pyridine derivatives.
Propriétés
Formule moléculaire |
C10H12ClN3O2S |
|---|---|
Poids moléculaire |
273.74 g/mol |
Nom IUPAC |
1-chloro-N-(2-cyanoethyl)-N-(pyridin-3-ylmethyl)methanesulfonamide |
InChI |
InChI=1S/C10H12ClN3O2S/c11-9-17(15,16)14(6-2-4-12)8-10-3-1-5-13-7-10/h1,3,5,7H,2,6,8-9H2 |
Clé InChI |
BSGPTAVIDLCZBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CN(CCC#N)S(=O)(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


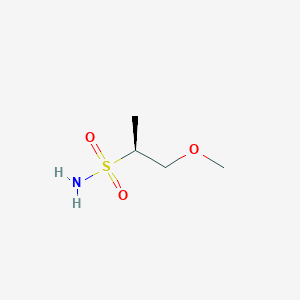
![N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13478329.png)
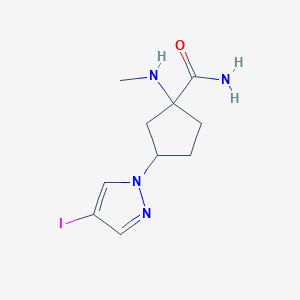
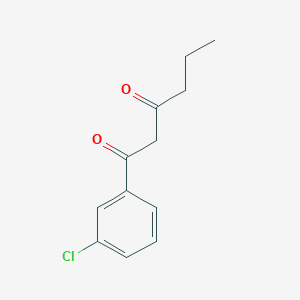
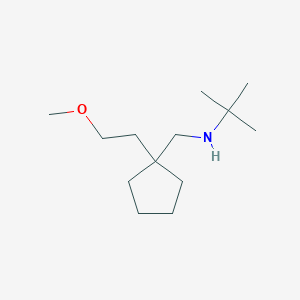

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
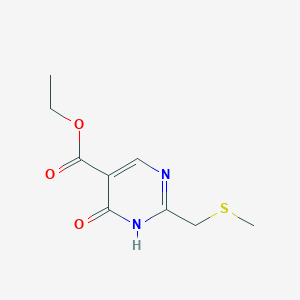
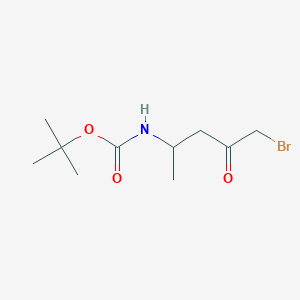
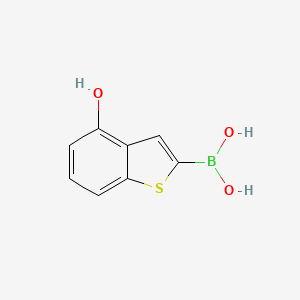
![N-[(5-bromo-1,3-thiazol-2-yl)methyl]-N-[4-(dimethylcarbamoyl)phenyl]-2,4-dihydroxybenzamide](/img/structure/B13478384.png)
